6-Bromo-8-iodo-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-8-iodo-4H-chromen-4-one is a compound belonging to the chromenone family, which is characterized by a benzene ring fused to a pyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-iodo-4H-chromen-4-one typically involves the bromination and iodination of a chromenone precursor. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst . The specific steps and conditions can vary, but the general approach involves:
Bromination: Introduction of a bromine atom to the chromenone structure.
Iodination: Subsequent introduction of an iodine atom.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-8-iodo-4H-chromen-4-one can undergo various chemical reactions, including:
Substitution Reactions: Where the bromine or iodine atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Coupling Reactions: Forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or iodine atoms .
Wissenschaftliche Forschungsanwendungen
6-Bromo-8-iodo-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6-Bromo-8-iodo-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the application, but they often involve binding to enzymes or receptors, leading to modulation of biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-7-chloro-4H-chromen-4-one
- 6-Bromo-3-iodo-4H-chromen-4-one
- Other chroman-4-one derivatives
Uniqueness
6-Bromo-8-iodo-4H-chromen-4-one is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and biological properties compared to other chromenone derivatives .
Eigenschaften
Molekularformel |
C9H4BrIO2 |
---|---|
Molekulargewicht |
350.93 g/mol |
IUPAC-Name |
6-bromo-8-iodochromen-4-one |
InChI |
InChI=1S/C9H4BrIO2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h1-4H |
InChI-Schlüssel |
COOPKVUCRUZPQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=C(C1=O)C=C(C=C2I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.